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molecular formula C17H22N4 B3326861 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine CAS No. 290297-24-4

6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Cat. No. B3326861
M. Wt: 282.4 g/mol
InChI Key: DKNJVXQYASCHAB-UHFFFAOYSA-N
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Patent
US06297375B1

Procedure details

A suspension of 56 g (152 mmol) 2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide in 1300 ml 3 N hydrochloric acid solution was heated to 90-95° C. overnight. The reaction mixture was cooled to room temperature, washed with three 500 ml portions diethyl ether and filtered over celite. The filtrate was diluted with 500 ml water and was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling. The product was extracted with four 1000 ml portions of dichloromethane. The combined organic layers were washed with 500 ml brine, dried (magnesium sulfate) and evaporated to give 35 g (82%) of the title compound as a light brown oil.
Name
2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:7]=[N:8][C:9]([N:19]2[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]2)=[CH:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])=O>Cl>[CH3:25][N:22]1[CH2:21][CH2:20][N:19]([C:9]2[N:8]=[CH:7][C:6]([NH2:5])=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:18])[CH:10]=2)[CH2:24][CH2:23]1

Inputs

Step One
Name
2,2-dimethyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-propionamide
Quantity
56 g
Type
reactant
Smiles
CC(C(=O)NC=1C=NC(=CC1C1=C(C=CC=C1)C)N1CCN(CC1)C)(C)C
Name
Quantity
1300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with three 500 ml portions diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered over celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 500 ml water
ADDITION
Type
ADDITION
Details
was adjusted to pH 7-8 by addition of 28% sodium hydroxide solution under ice cooling
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with four 1000 ml portions of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 500 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC(=C(C=N1)N)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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